![molecular formula C14H17N3O2 B3075278 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid CAS No. 1029107-31-0](/img/structure/B3075278.png)
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Overview
Description
The compound “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing a pyridine ring fused with an imidazole ring . This core is attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-halo ketones . The 2-aminopyridine acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has also been reported .Molecular Structure Analysis
The molecular structure of “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid” is complex due to the presence of multiple ring structures and functional groups. The imidazo[1,2-a]pyridine core is a fused bicyclic system, and the piperidine ring is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For example, they can participate in CuI-catalyzed aerobic oxidative synthesis reactions with 2-aminopyridines and acetophenones . They can also undergo a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridine derivatives have shown promise as pharmaceutical agents. Some notable applications include:
a. Hypnotic Agents:- Zolpidem (Fig. 1) : Used to treat short-term insomnia, zolpidem acts by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers. Unlike benzodiazepines, imidazo[1,2-a]pyridine compounds like zolpidem have fewer side effects .
- Some studies propose the use of imidazo[1,2-a]pyridine derivatives for cancer treatment . These compounds may exhibit cytotoxic effects or interfere with specific signaling pathways.
Materials Science and Optoelectronics
Imidazo[1,2-a]pyridines have been investigated for their optoelectronic properties. They serve as building blocks for:
a. Organic Light-Emitting Diodes (OLEDs):- Their π-conjugated structures make them suitable as emitters in OLEDs, contributing to efficient light emission and display technologies .
Chemical Biology and Enzyme Inhibition
Imidazo[1,2-a]pyridine-based compounds have been explored as enzyme inhibitors:
a. KRAS G12C Inhibitors:- Researchers utilized imidazo[1,2-a]pyridine as a core scaffold to develop covalent inhibitors for KRAS G12C, a promising target in cancer therapy. The Groebke–Blackburn–Bienaymè reaction facilitated the synthesis of novel inhibitors .
Antimicrobial and Anti-Inflammatory Agents
Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial and anti-inflammatory effects:
a. Antibacterial and Antifungal Activity:Cardiovascular Research
Imidazo[1,2-a]pyridines have been investigated for their potential cardiovascular effects:
a. Cardiovascular Diseases:Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid are currently unknown. This compound is a derivative of the imidazo[1,2-a]pyridine class, which has been recognized for its wide range of applications in medicinal chemistry . .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of various diseases, including cancer, cardiovascular diseases, and Alzheimer’s disease . .
Result of Action
While imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)
properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)12-5-1-3-7-16(12)10-11-9-15-13-6-2-4-8-17(11)13/h2,4,6,8-9,12H,1,3,5,7,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUYUBVXKQILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.